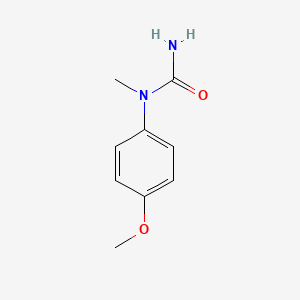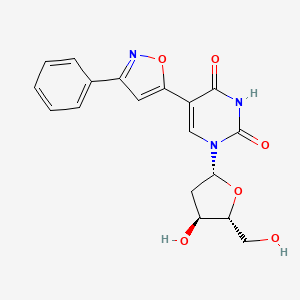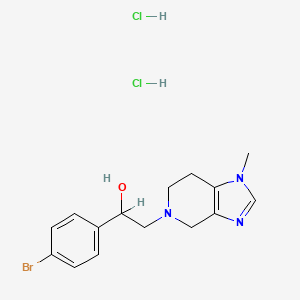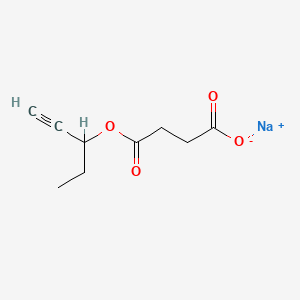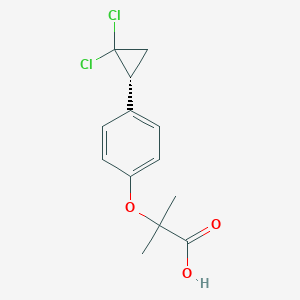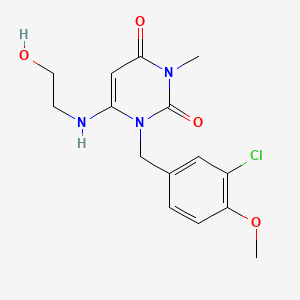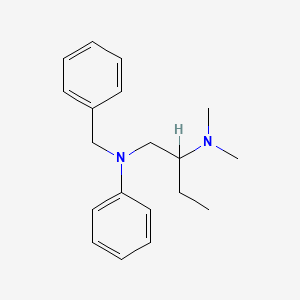
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine: is an organic compound with the molecular formula C23H26N2. It is a derivative of butanediamine, characterized by the presence of benzyl and phenyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine typically involves the reaction of N-benzyl-N-methylamine with phenylacetaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Amides or ketones.
Reduction: Secondary amines.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N2-Benzyl-N1,N1-dimethyl-1,N2-diphenylethylenediamine
- N1,N2-Dimethyl-N1-phenyl-1,2-ethanediamine
- N1-Benzyl-N2,N2-dimethyl-1,2-propanediamine
Uniqueness
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine is unique due to its specific structural features, which confer distinct reactivity and binding properties.
Properties
CAS No. |
54-66-0 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-N-benzyl-2-N,2-N-dimethyl-1-N-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20(2)3)16-21(19-13-9-6-10-14-19)15-17-11-7-5-8-12-17/h5-14,18H,4,15-16H2,1-3H3 |
InChI Key |
PWDPOBUGUYQWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


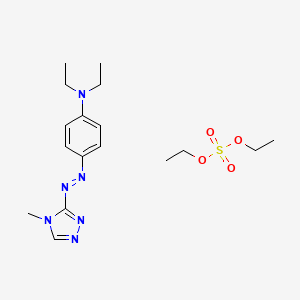
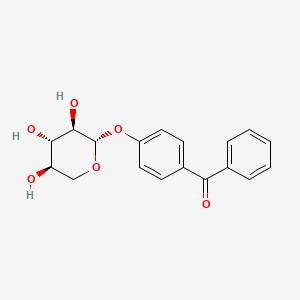
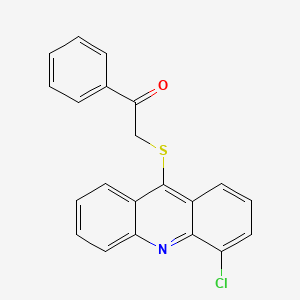

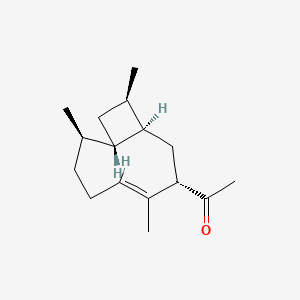
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
